N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the class of 1,2,3-thiadiazole carboxamides, which are heterocyclic molecules featuring a sulfur-containing thiadiazole core linked to a carboxamide group. Its structure includes a furan-2-yl substituent attached to a pyridin-3-ylmethyl moiety, distinguishing it from other analogs in this family. The 4-methyl-1,2,3-thiadiazole moiety is known for its metabolic stability and electronic properties, which may enhance bioavailability compared to simpler heterocycles .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-13(21-18-17-9)14(19)16-8-10-4-2-6-15-12(10)11-5-3-7-20-11/h2-7H,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVCYEOVLZFOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 318.36 g/mol. The presence of the furan and pyridine moieties contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.36 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. In a study evaluating various thiadiazole compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines.
- Cell Line Studies :
- The compound showed effective inhibition against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines.
- IC50 values were reported as follows:
- MCF7: 0.85 µM
- HCT116: 1.20 µM
- PC3: 0.75 µM
These values indicate that the compound is more potent than some standard chemotherapeutic agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, indicating strong antimicrobial potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Disruption of Microbial Cell Walls : Its interaction with bacterial membranes leads to increased permeability and cell lysis.
- Targeting Specific Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
-
Zhang et al. (2023) conducted a comprehensive study on thiadiazole derivatives where N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl showed superior activity compared to other derivatives.
Compound IC50 (µM) N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl 0.85 Standard Drug (Doxorubicin) 1.50 - Antimicrobial Study : A recent publication highlighted the efficacy of this compound against multidrug-resistant strains of bacteria, showcasing its potential as a lead candidate for antibiotic development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs from the evidence include:
Key Observations :
Core Heterocycle : The 1,2,3-thiadiazole core in the target compound is less common than 1,3,4-thiadiazoles (e.g., compounds 18p, 18q ), which are more frequently studied. The 1,2,3-isomer may exhibit distinct electronic and steric properties, influencing binding affinity in biological systems.
Thermal Stability : Melting points for 1,3,4-thiadiazole carboxamides range widely (145–222°C ), suggesting that the target compound’s stability may depend on its crystalline packing and substituent interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
